2-CHLORO-3-[5-(CHLOROMETHYL)-1,2,4-OXADIAZOL-3-YL]PYRIDINE
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Overview
Description
2-Chloro-3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]
Scientific Research Applications
Apoptosis Induction and Anticancer Potential
5-(Chloromethyl)-3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole derivatives have been explored for their potential as apoptosis inducers and anticancer agents. A study by Zhang et al. (2005) discovered that certain 1,2,4-oxadiazole derivatives, including those with a 5-(chloromethyl) moiety and a pyridinyl group at the 3-position, can induce apoptosis in breast and colorectal cancer cell lines. This apoptotic effect was linked to the arrest of cells in the G(1) phase, followed by induction of apoptosis, and the molecular target was identified as TIP47, an IGF II receptor binding protein. This suggests that these derivatives could serve as potential anticancer agents with specific molecular targets (Zhang et al., 2005).
Antibacterial and Antimicrobial Activities
1,2,4-Oxadiazole derivatives, including those synthesized from 5-(chloromethyl)-3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole, have been investigated for their antibacterial and antimicrobial properties. Oza et al. (2011) synthesized a new ligand and its transition metal-containing heterochelates, which were characterized and screened for in vitro antibacterial activity against both Gram-positive and Gram-negative organisms. This research indicates the potential use of 1,2,4-oxadiazole derivatives in developing new antibacterial agents (Oza et al., 2011).
Synthesis and Chemical Reactivity
Research has focused on the chemical reactivity and synthesis of novel compounds from 5-(chloromethyl)-3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole. Rao et al. (2014) explored reactions with various nucleophiles, demonstrating the versatility of 1,2,4-oxadiazole derivatives in synthesizing a wide range of compounds with potential biological activities. These studies contribute to the understanding of the reactivity of such derivatives and expand the possibilities for creating novel molecules for further investigation (Rao et al., 2014).
Therapeutic and Biological Activity
The structural features of 1,2,4-oxadiazole derivatives, including those with a 5-(chloromethyl)-3-(2-chloropyridin-3-yl) moiety, allow for effective binding with various enzymes and receptors in biological systems. Verma et al. (2019) reviewed the therapeutic worth of 1,3,4-oxadiazole tailored compounds, highlighting their broad spectrum of bioactivities and potential in medicinal chemistry for the treatment of various ailments. This review underscores the significance of 1,2,4-oxadiazole derivatives in drug development (Verma et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(chloromethyl)-3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O/c9-4-6-12-8(13-14-6)5-2-1-3-11-7(5)10/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKGZNVVDRVIOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NOC(=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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